molecular formula C12H16BrNO3 B14768723 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide

4-Bromo-N-isopropyl-3,5-dimethoxybenzamide

Cat. No.: B14768723
M. Wt: 302.16 g/mol
InChI Key: BADRIHQGPXQQLQ-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-3,5-dimethoxybenzamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, isopropyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amide formation with isopropylamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amide formation is facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to hydrogen, yielding the corresponding non-brominated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.

    Reduction: Formation of N-isopropyl-3,5-dimethoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-isopropyl-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 4-Bromo-3,5-dimethoxybenzoic acid
  • 4-Bromo-3,5-dimethoxybenzaldehyde
  • N-isopropyl-3,5-dimethoxybenzamide

Comparison: 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide is unique due to the presence of both bromine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 4-Bromo-3,5-dimethoxybenzoic acid and 4-Bromo-3,5-dimethoxybenzaldehyde, the amide functionality in this compound provides additional sites for hydrogen bonding and interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug development research.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

4-bromo-3,5-dimethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H16BrNO3/c1-7(2)14-12(15)8-5-9(16-3)11(13)10(6-8)17-4/h5-7H,1-4H3,(H,14,15)

InChI Key

BADRIHQGPXQQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

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